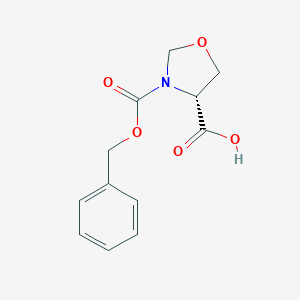

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Description

BenchChem offers high-quality (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRGBIMHQARMF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215069 | |

| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97534-84-4 | |

| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon frequently derived from D-serine, serves as a pivotal building block in the asymmetric synthesis of a diverse array of nitrogen-containing compounds.[1] Its rigid cyclic structure and defined stereochemistry make it an invaluable tool for introducing chirality in the development of novel pharmaceutical agents and complex organic molecules. A comprehensive understanding of its physical properties is not merely academic; it is fundamental to its practical application, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by established analytical protocols, to empower researchers in leveraging its full synthetic potential.

Chemical and Molecular Properties

The foundational identity of a chemical compound is established by its structure and fundamental molecular attributes. These identifiers are critical for regulatory compliance, database referencing, and theoretical calculations.

Chemical Structure:

The molecule consists of a five-membered oxazolidine ring, with a carboxylic acid group at the 4-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. The stereochemistry at the 4-position is designated as (R).

Figure 1. Chemical Structure of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid.

Molecular Identifiers:

A summary of the key molecular and database identifiers for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | |

| Molecular Weight | 251.24 g/mol | |

| CAS Number | 97534-84-4 | |

| InChI Key | XRRRGBIMHQARMF-SNVBAGLBSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N2CC(OC2)C(=O)O |

Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various physical states and environments, which is crucial for designing experimental conditions and purification methods.

| Property | Value | Conditions / Notes | Source |

| Appearance | Solid | - | |

| Melting Point | 70-74 °C | Literature value | [2] |

| Optical Rotation | [α]²⁰/D = +92° | c = 1 in chloroform | |

| Assay Purity | ≥98% | - | |

| Enantiomeric Excess | ≥97% | Determined by HPLC | |

| Predicted pKa | 3.51 ± 0.20 | - | |

| Solubility | Soluble in Chloroform | As per optical rotation conditions | |

| Likely soluble in polar organic solvents | e.g., Methanol, Ethyl Acetate, DMSO | ||

| Sparingly soluble in nonpolar solvents | e.g., Hexanes | ||

| pH-dependent in aqueous solutions | Soluble in basic aqueous solutions (e.g., NaHCO₃) |

Expert Insights:

The melting point range of 70-74 °C suggests the compound is a crystalline solid at room temperature. A narrow melting range is indicative of high purity. The significant positive optical rotation confirms the presence of the (R)-enantiomer and its high enantiomeric purity, a critical parameter for its use in asymmetric synthesis. The carboxylic acid moiety (predicted pKa ≈ 3.5) dictates its solubility profile; it will be deprotonated and thus more soluble in basic aqueous solutions, a property that can be exploited for extraction-based purification.

Spectroscopic Data Profile

Spectroscopic analysis provides a fingerprint for the compound, allowing for unambiguous identification and structural verification. While specific spectra are proprietary to suppliers, the expected characteristics based on the molecule's functional groups are detailed below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons: A multiplet around 7.2-7.4 ppm integrating to 5H, corresponding to the phenyl group of the Cbz moiety.[3]

-

Benzyl Protons: A singlet or AB quartet around 5.1-5.2 ppm for the two protons of the -CH₂- group in the Cbz protector.

-

Oxazolidine Ring Protons: A set of multiplets between approximately 3.5 and 4.5 ppm for the three protons on the oxazolidine ring. The proton at the chiral center (C4) will couple to the adjacent methylene protons (C5).

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum provides information on all unique carbon environments.

-

Carbonyl Carbons: Two signals in the downfield region (155-175 ppm): one for the carbamate carbonyl (~155-160 ppm) and one for the carboxylic acid carbonyl (~170-175 ppm).[4][5]

-

Aromatic Carbons: Multiple signals in the 127-136 ppm range.[4]

-

Benzyl Carbon: A signal around 67-70 ppm for the -CH₂- carbon of the Cbz group.

-

Oxazolidine Ring Carbons: Signals corresponding to the C4 (chiral center) and C5 carbons of the ring, typically in the 50-80 ppm range.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carbonyl and hydroxyl groups.[6]

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]

-

C=O Stretches: Two strong, sharp absorption bands are expected:

-

~1700-1725 cm⁻¹ for the carboxylic acid carbonyl.[7]

-

~1680-1700 cm⁻¹ for the carbamate (Cbz) carbonyl.

-

-

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid, carbamate, and ether-like linkage in the oxazolidine ring.[6]

-

Aromatic C-H Stretches: Signals typically observed just above 3000 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): In negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are expected.[8]

-

Molecular Ion Peak: The expected exact mass for C₁₂H₁₃NO₅ is 251.0794 Da. High-resolution mass spectrometry (HRMS) should confirm this value with high accuracy.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.

4.1. Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This protocol uses the capillary method, a standard and reliable technique.

-

Sample Preparation: Finely grind a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (70 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Reporting: Report the result as a range from the onset to the completion temperature (e.g., 71-73 °C).

4.2. Protocol for Optical Rotation Measurement

Causality: Optical rotation is an intrinsic property of chiral molecules, directly proportional to the concentration of the sample and the path length of the polarimeter cell. This protocol ensures these variables are controlled to produce a standardized specific rotation value.

-

Solution Preparation: Accurately weigh approximately 100 mg of the compound. Quantitatively transfer it to a 10 mL volumetric flask and dissolve in chloroform to the mark. This creates a solution with a concentration (c) of approximately 1 g/100 mL (c=1).

-

Instrument Calibration: Calibrate the polarimeter using a blank (pure chloroform).

-

Sample Measurement:

-

Rinse the polarimeter cell (typically 1 dm path length) with the prepared solution.

-

Fill the cell with the solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

Perform at least three separate measurements and average the results.

-

-

Calculation of Specific Rotation: Use the following formula:

-

Specific Rotation ([α]) = Observed Rotation (α) / [Concentration (c, in g/100mL) × Path Length (l, in dm)]

-

-

Reporting: Report the value including the temperature (T), wavelength (D-line of sodium lamp), and solvent (e.g., [α]²⁰/D = +92° (c=1, chloroform)).

Caption: Workflow for Physicochemical Characterization.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions: Based on available data, the compound should be handled with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage Conditions: For long-term stability, the compound should be stored at -20°C.[10] It is classified as a combustible solid.[1] For short-term use, storage at room temperature under an inert atmosphere like argon is also practiced.[2]

-

Stability: As a carboxylic acid with a Cbz protecting group, the compound is sensitive to strong bases and catalytic hydrogenation, which would cleave the protecting group. It should be protected from excessive heat and moisture.

Caption: Structure-Property Relationships.

Conclusion

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a well-characterized, crystalline solid with defined physical properties that are crucial for its successful application in asymmetric synthesis. Its melting point provides a reliable check for purity, while its specific optical rotation confirms its enantiomeric integrity. The compound's spectroscopic fingerprints in NMR and IR are consistent with its structure, providing clear benchmarks for identification. By understanding and applying the data and protocols outlined in this guide, researchers can confidently utilize this important chiral building block in the advancement of chemical synthesis and drug discovery.

References

-

(R)-(+)-3-(BENZYLOXYCARBONYL)-4-OXAZOLIDINECARBOXYLIC ACID - TIHONDAN. (n.d.). Retrieved from [Link]

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]

-

Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-D-aspartate (NMDA) receptor coagonist D-serine - PubMed. (2002). Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018). Retrieved from [Link]

-

Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors - ResearchGate. (2016). Retrieved from [Link]

-

ESI for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(s)-(+)-3-(benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid - PubChem. (n.d.). Retrieved from [Link]

-

Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. rsc.org [rsc.org]

- 4. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - (s)-(+)-3-(benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid (C13H13NO6) [pubchemlite.lcsb.uni.lu]

- 9. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid (CAS: 97534-84-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon derived from D-serine, represents a cornerstone in modern asymmetric synthesis and peptide science. Its rigidified structure, serving as a constrained proline analogue, offers medicinal chemists a powerful tool to modulate the conformational properties of peptides and peptidomimetics. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. It aims to provide a comprehensive understanding of this versatile building block, grounded in the principles of its synthesis, characterization, and strategic application. We will explore not just the "what" and "how," but the critical "why" behind the experimental choices, empowering you to leverage this molecule to its fullest potential in your research endeavors.

Molecular Overview and Physicochemical Properties

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, systematically named (4R)-3-(phenylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid, is a white to off-white solid. The molecule's core is an oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, which is substituted with a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen and a carboxylic acid at the 4-position. The "(R)" designation signifies the stereochemistry at the chiral center (C4), which is derived from the natural D-isomer of serine.

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 97534-84-4 | [1] |

| Molecular Formula | C₁₂H₁₃NO₅ | [1] |

| Molecular Weight | 251.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 70-74 °C (lit.) | [1] |

| Optical Activity | [α]20/D +92° (c = 1 in chloroform) | [1] |

| Purity (assay) | ≥98% | [1] |

| Optical Purity (ee) | ≥97% (HPLC) | [1] |

The Cornerstone of Chirality: Synthesis from D-Serine

The synthesis of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid leverages the readily available chiral pool, starting from D-serine. The core principle involves the protection of the amino group followed by the cyclization with a formaldehyde equivalent to form the oxazolidine ring.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into two key transformations:

-

N-Protection of D-Serine: The amino group of D-serine is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic amine during the subsequent cyclization. The Cbz group is chosen for its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.

-

Oxazolidine Ring Formation: The N-Cbz-D-serine is then reacted with a formaldehyde source, typically paraformaldehyde, under acidic conditions. The hydroxyl group of the serine side chain and the nitrogen of the Cbz-protected amine react with formaldehyde to form the five-membered oxazolidine ring.

Caption: Incorporation of the oxazolidine into a peptide via SPPS.

Exemplary Protocol for SPPS Incorporation

This protocol assumes a standard Fmoc-based SPPS strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

Piperidine solution in DMF (for Fmoc removal)

-

Reagents for Cbz deprotection (e.g., Pd/C, H₂)

-

Cleavage cocktail (e.g., TFA-based)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF.

-

Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Coupling: Pre-activate (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed to completion. Monitor the reaction using a ninhydrin test.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Cbz Deprotection and Further Elongation: The Cbz group can be removed at a later stage, often after cleavage from the resin, via catalytic hydrogenolysis. If further amino acids are to be added, this building block would typically be incorporated towards the N-terminus, or a different protecting group strategy would be employed.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is more than just a chemical reagent; it is a key that unlocks new possibilities in the design of conformationally defined peptides and peptidomimetics. Its straightforward synthesis from a chiral pool precursor, coupled with its ability to impart significant structural constraints, makes it an invaluable tool for researchers in drug discovery and chemical biology. As our understanding of the relationship between peptide conformation and biological function deepens, the strategic application of such constrained amino acid analogues will undoubtedly continue to drive the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability.

References

- Fisher Scientific. Safety Data Sheet: (R)-(+)-3-(Benzyloxycarbonyl)oxazolidine-4-carboxylic acid.

- Reidel, A. C. Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b; Goodman, M., Felix, A., Moroder, L., Toniolo, C., Eds.; Georg Thieme Verlag: Stuttgart, 2003; pp 355-385.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 688329, (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid. [Link]

- Chan, W. C.; White, P. D. Fmoc Solid Phase Peptide Synthesis: A Practical Approach; Oxford University Press: Oxford, 2000.

- Fields, G. B. Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science; Coligan, J. E., Dunn, B. M., Ploegh, H. L., Speicher, D. W., Wingfield, P. T., Eds.; John Wiley & Sons, Inc.: Hoboken, NJ, 2002; Chapter 18, Unit 18.1.

- Albericio, F.; et al. Methods and protocols of modern solid phase peptide synthesis. Methods Mol Biol. 2012, 859, 113-58.

-

The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. [Link]

Sources

The Synthetic Chemist's Lever: A Technical Guide to the Stereodirecting Mechanism of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon derived from (R)-serine, operates not as a pharmacological agent but as a powerful tool in the fine art of asymmetric synthesis. Its "mechanism of action" is one of stereochemical control, where its rigid, conformationally constrained framework directs the formation of new stereocenters with high precision. This guide elucidates the core principles of this mechanism, focusing on its application as a chiral auxiliary and as a specialized building block in the synthesis of complex peptides and stereochemically rich small molecules. We will dissect the causality behind its stereodirecting influence, provide field-proven experimental protocols for its application, and detail its role in overcoming significant challenges in synthetic chemistry, such as peptide aggregation.

Introduction: A Constrained Analogue for Stereochemical Fidelity

In the quest for enantiomerically pure compounds, essential for modern drug development, chemists employ various strategies to control the three-dimensional arrangement of atoms. One of the most robust methods is the use of chiral auxiliaries: chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid serves as an exemplary, yet specialized, chiral building block. Derived from the naturally occurring amino acid (R)-serine, its defining feature is the oxazolidine ring, which locks the α-carbon and the side-chain oxygen into a rigid five-membered ring. This conformational constraint is the cornerstone of its mechanism of action, transforming the otherwise flexible serine backbone into a predictable and stereodirecting scaffold.

This guide will explore the two primary modalities through which this compound exerts its synthetic influence:

-

As a Chiral Auxiliary: Directing stereoselective reactions, such as enolate alkylations, at the C-4 carboxyl group.

-

As a "Pseudoproline" Building Block: In Solid-Phase Peptide Synthesis (SPPS) to disrupt secondary structure formation and prevent aggregation.

While the broader class of oxazolidine derivatives exhibits a wide range of biological activities, including antibacterial and anticonvulsant properties, it is crucial to note that (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid itself is primarily valued as a synthetic intermediate, not an active pharmaceutical ingredient.[1]

The Core Mechanism: Stereocontrol via Conformational Rigidity

The efficacy of a chiral auxiliary hinges on its ability to create a biased and predictable steric environment around a reactive center. The mechanism of stereochemical control for derivatives of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is best understood by examining the conformation of its N-acylated derivatives, which are intermediates in many of its applications.

Formation of a Stereodefined Enolate

For reactions such as alkylation or aldol condensation, the carboxylic acid at the C-4 position is typically activated and then deprotonated to form an enolate. The stereochemistry of this enolate is critical. The bulky benzyloxycarbonyl (Cbz) group on the nitrogen atom and the rigid oxazolidine ring force the N-acyl substituent to adopt a specific conformation to minimize steric strain. When a base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) removes the α-proton, it does so from the less sterically hindered face, leading to the preferential formation of one enolate geometry.[2]

Face-Selective Electrophilic Attack

Once the planar enolate is formed, it is chelated to the lithium cation. The oxazolidine ring, with its defined (R) stereochemistry at C-4, effectively shields one face of the enolate. The bulky substituent on the auxiliary (in this case, integrated into the ring system) directs the incoming electrophile (E+) to the opposite, more accessible face. This "facial bias" is the essence of the stereodirecting mechanism.

The predictable outcome allows for the synthesis of a new stereocenter at the α-position with a high degree of diastereoselectivity.

The diastereoselectivity of such reactions is often high, though it is dependent on the specific substrates and reaction conditions. Subsequent cleavage of the auxiliary yields the enantiomerically enriched β-lactam product.

Application in Peptide Synthesis: The "Pseudoproline" Strategy

One of the most significant challenges in the Solid-Phase Peptide Synthesis (SPPS) of long or hydrophobic peptide sequences is aggregation. [3]As the peptide chain elongates on the solid support, it can fold into intermolecular β-sheet structures, rendering the N-terminus inaccessible for the next coupling step. This leads to incomplete reactions and the formation of deletion sequences, complicating purification and severely reducing yields.

Mechanism of Aggregation Disruption

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a precursor to "pseudoproline" dipeptides, which are powerful tools for preventing aggregation. When a serine (Ser) or threonine (Thr) residue is incorporated into a peptide, its backbone amides can participate in the hydrogen bonding that stabilizes β-sheets. By converting a dipeptide sequence, such as Xaa-Ser, into a derivative containing the oxazolidine ring, the planarity of the amide bond is disrupted.

The resulting structure, an N-acyl-(R)-oxazolidine-4-carboxylate, introduces a "kink" into the peptide backbone, similar to that of a natural proline residue. This conformational disruption breaks up the regular secondary structures, keeping the peptide chains solvated and accessible for subsequent coupling reactions. [4]

Experimental Protocol: Incorporation and Cleavage

The use of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid in this context involves its coupling to a preceding amino acid (Xaa) to form a dipeptide unit, which is then used in SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis Coupling

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-quality, amine-free N,N-dimethylformamide (DMF). [5]2. Activation: In a separate vessel, dissolve the (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid (1.5 eq.) and a suitable coupling agent such as HCTU (1.5 eq.) in DMF. Add a base, typically diisopropylethylamine (DIPEA) (3.0 eq.). Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling is complete (as monitored by a negative ninhydrin test), wash the resin extensively with DMF to remove excess reagents.

-

Continuation: Proceed with the standard Fmoc-SPPS cycle for the next amino acid.

Post-Synthesis Cleavage:

The oxazolidine ring is designed to be stable throughout the Fmoc-SPPS cycles but must be removed during the final cleavage and deprotection step to reveal the native serine residue.

-

Cbz Group Removal: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). However, in the context of global deprotection in peptide synthesis, strong acids are often used. While the Cbz group is relatively stable to moderate concentrations of trifluoroacetic acid (TFA), prolonged exposure or stronger acidic cocktails can lead to its cleavage. [4][6]2. Oxazolidine Ring Hydrolysis: The oxazolidine ring itself is an acetal-like structure and is labile to acidic conditions. The standard TFA "cleavage cocktail" used to cleave the peptide from the resin and remove side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is typically sufficient to hydrolyze the oxazolidine ring, regenerating the serine side-chain hydroxyl and the backbone amide bond. [4] Table 1: Protecting Group and Linkage Stability

| Group/Linkage | Conditions for Cleavage | Stability during Fmoc-SPPS |

| Fmoc Group | 20% Piperidine in DMF | Labile |

| Cbz Group | H₂/Pd; Strong Acid (HBr/AcOH) | Generally Stable |

| Oxazolidine Ring | Aqueous Acid (e.g., TFA cocktail) | Generally Stable |

| tBu Side-Chains | Strong Acid (e.g., TFA cocktail) | Stable |

Conclusion and Future Outlook

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a specialized yet powerful chiral building block whose mechanism of action is rooted in stereochemical control. Its rigid oxazolidine framework provides a predictable steric environment for directing asymmetric transformations and serves as a valuable tool for disrupting peptide aggregation in SPPS. For researchers and drug development professionals, understanding this mechanism is key to leveraging its potential in the efficient and stereocontrolled synthesis of complex molecular targets. As the demand for stereochemically pure pharmaceuticals and complex synthetic peptides continues to grow, the strategic application of conformationally constrained synthons like this serine derivative will remain a cornerstone of advanced organic synthesis.

References

- Branco-Junior, et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 13.

- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Aldrichimica Acta.

- Hungarian Journal of Industry and Chemistry. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.

- Al-Karad, W. et al. (2013).

- ChemPep Inc.

- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Stereoselective Aldol Condensations. Topics in Stereochemistry, 13, 1.

- Organic Chemistry Portal. β-Lactam synthesis.

- Diastereoselective formation of β-lactams via a three-component reaction. RSC Publishing.

- Sani, S. et al. (2024).

- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?

- Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conform

- Nowick, J. S. (2020).

- Palomo, C., Oiarbide, M., & Garcia, J. M. (2004). Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 33, 65-75.

- Sanosa, N. et al. (2021). Stereoselective Alkylation of N-(Arylacetyl)oxazolidinones. PMC.

- Wurtz, C. A. (1872).

- Technical Disclosure Commons. (2025).

- Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC.

- Cheng, J. & Deming, T.J. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.

- ResearchGate. (2014). What is the best protocol for Oxazolidine synthesis on resin?

- Hungarian Journal of Industry and Chemistry. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.

- Wang, C. et al. (2014). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH.

- Master of Science in Chemistry. (2023).

- MasterOrganicChemistry.com. (2025).

- Lee, S. et al. (2020).

- Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.

- ResearchGate. (2025).

- Urpí, F. et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.

- US Patent Office. (2016). US20160024143A1 - Deprotection method.

- MDPI. (2022). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition.

- Valerio, R. M. et al. (2014). Methods and protocols of modern solid phase peptide synthesis.

- MDPI. (2020).

- RSC Publishing. (2016). Stereoselective synthesis of β-lactams: recent examples.

- RSC Publishing. Diastereoselective formation of β-lactams via a three-component reaction.

- PMC. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.

- RSC Publishing. (2022). Stereocontrolled access to δ-lactone-fused-γ-lactams bearing.

- PMC. (2015).

- PMC. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine.

- ResearchGate. (2025). ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)

- PubMed. (2009). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.

- PMC. (2016). Synthesis of Chiral 1,4,2-Oxazaphosphepines.

- Nature Communications. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.

Sources

- 1. Convergent Synthesis of 2-Oxazolone-4-carboxylates Esters by Reaction of Aldehydes with Ambivalent N-Cbz-α-Tosylglycinate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. peptide.com [peptide.com]

- 4. tdcommons.org [tdcommons.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid as a chiral auxiliary

An In-depth Technical Guide on (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid as a Chiral Auxiliary

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a notable chiral auxiliary in the field of asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, mechanistic underpinnings, and practical applications, offering a comprehensive resource grounded in established scientific principles.

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, often employs chiral auxiliaries. These are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved, ideally in a non-destructive manner, allowing for its recovery and reuse.

Among the pantheon of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have become a benchmark for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide focuses on a related yet distinct scaffold: (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid . This compound, derived from (R)-aspartic acid, offers a unique combination of steric and electronic features that make it a valuable tool for the stereoselective synthesis of carboxylic acids and their derivatives.

Physicochemical Properties and Synthesis

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, also known as (R)-N-Cbz-Aspartic acid anhydride, is a white to off-white crystalline solid. Its structure is characterized by a rigid oxazolidinone ring, a benzyloxycarbonyl (Cbz) protecting group on the nitrogen, and a carboxylic acid functional group at the C4 position.

| Property | Value |

| IUPAC Name | (R)-3-(benzyloxycarbonyl)-4-oxooxazolidine-4-carboxylic acid |

| CAS Number | 21267-45-0 |

| Molecular Formula | C₁₂H₁₁NO₆ |

| Molecular Weight | 265.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Optical Rotation | [α]²⁰/D +95 to +105° (c=1 in acetone) |

| Melting Point | 135-140 °C |

The synthesis of this auxiliary is typically achieved from (R)-aspartic acid, a readily available chiral building block. The process involves the protection of the amino group with a benzyloxycarbonyl group, followed by cyclization to form the oxazolidinone ring.

Mechanism of Stereocontrol

The efficacy of stems from its ability to enforce a specific conformation upon attachment to a prochiral acyl moiety. This conformational rigidity, combined with the steric hindrance provided by the C4 substituent, dictates the trajectory of incoming reagents, leading to highly diastereoselective transformations.

For instance, in the context of enolate alkylation, the acyl derivative is first prepared. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a Z-enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the Cbz group locks the enolate in a planar conformation. The bulky substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This controlled approach is the cornerstone of the high diastereoselectivity observed with this class of auxiliaries.

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Key Applications and Experimental Protocols

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of chiral carboxylic acids. The high diastereoselectivity achieved allows for the construction of quaternary and tertiary stereocenters with excellent control.

Experimental Protocol: Diastereoselective Alkylation of an N-Propanoyl Oxazolidinone Carboxylic Acid

-

Acylation: To a solution of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq). Stir for 10 minutes, then add pivaloyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. The resulting mixed anhydride is then reacted with the desired propionyl nucleophile (generated from propionic acid and a suitable base) to form the N-propanoyl derivative.

-

Enolate Formation: Cool a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) to -78 °C. Add lithium diisopropylamide (LDA) (1.05 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting orange-colored solution for 30 minutes at -78 °C.

-

Alkylation: To the enolate solution, add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, alkylated product. Diastereomeric excess (d.e.) can be determined by ¹H NMR or chiral HPLC analysis.

Asymmetric Aldol Reactions

The auxiliary also provides excellent stereocontrol in aldol reactions, enabling the synthesis of chiral β-hydroxy carboxylic acids, which are prevalent motifs in natural products and pharmaceuticals. Boron enolates are often employed to ensure high levels of diastereoselectivity.

Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction

-

Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under an inert atmosphere. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Aldol Addition: Cool the resulting boron enolate solution back down to -78 °C. Add a solution of the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) in anhydrous CH₂Cl₂ dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% aqueous H₂O₂. Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography to obtain the desired aldol adduct.

Cleavage and Recovery of the Auxiliary

A critical feature of a good chiral auxiliary is its facile removal without epimerization of the newly formed stereocenter. (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid can be cleaved under various conditions to yield different functional groups.

-

Saponification (for Carboxylic Acids): Treatment with lithium hydroxide (LiOH) in a mixture of THF and water provides the chiral carboxylic acid.

-

Reductive Cleavage (for Alcohols): Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, yielding the corresponding chiral primary alcohol.

-

Transesterification (for Esters): Reaction with a sodium alkoxide (e.g., NaOMe) in the corresponding alcohol provides the methyl ester.

Caption: Common pathways for the cleavage of the chiral auxiliary.

Conclusion

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid stands as a valuable and versatile chiral auxiliary in the toolbox of the synthetic organic chemist. Its straightforward synthesis from a common chiral pool starting material, combined with the high levels of diastereoselectivity it imparts in key C-C bond-forming reactions, makes it an attractive choice for the construction of complex chiral molecules. The predictable stereochemical outcomes and the multiple options for non-racemizing cleavage further enhance its utility in both academic research and industrial drug development. While the Evans' auxiliaries remain more prevalent, this aspartic acid-derived scaffold provides a powerful alternative, particularly when different cleavage patterns or electronic properties are desired. Future research may further expand its applications into other classes of asymmetric transformations.

References

-

Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

Introduction to benzyloxycarbonyl protecting groups in peptide synthesis

An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Synthesis

Abstract

The benzyloxycarbonyl (Cbz, or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a foundational breakthrough in synthetic chemistry, enabling the controlled, stepwise synthesis of peptides for the first time[1][2]. By converting the nucleophilic amine of an amino acid into a stable carbamate, the Cbz group effectively prevents the uncontrolled polymerization that had previously plagued peptide synthesis, thereby launching the modern era of peptide chemistry[2][3]. This technical guide offers an in-depth exploration of the Cbz group, detailing the causality behind its application, its reaction mechanisms, detailed experimental protocols, and its strategic position relative to other key protecting groups like Boc and Fmoc.

The Foundational Role of the Cbz Group

Prior to the 1930s, the synthesis of a peptide with a defined sequence was largely impossible. The challenge lay in the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid. Activation of the carboxyl group of one amino acid for amide bond formation would invariably lead to its reaction with the amino group of another identical, un-protected molecule, resulting in a random polymer[3].

The genius of the Bergmann-Zervas method was the introduction of a temporary "mask" for the amino group[4][5]. The Cbz group proved ideal for this role due to three critical features: it could be introduced under mild conditions, it was robust enough to withstand the conditions of peptide bond formation, and most importantly, it could be selectively removed under conditions that left the newly formed peptide bond intact[3]. This paradigm of protection, coupling, and deprotection remains the core logic of all modern peptide synthesis.

Core Chemistry: Protection and Deprotection Mechanisms

A deep understanding of the Cbz group's reaction mechanisms is essential for its effective application and for troubleshooting synthetic challenges.

Mechanism of Amine Protection

The Cbz group is installed by reacting the free amino group of an amino acid with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions, a classic example of a Schotten-Baumann reaction[3].

The reaction proceeds via a nucleophilic acyl substitution:

-

The deprotonated amino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

-

Chloride, an excellent leaving group, is expelled.

-

A base, typically sodium carbonate or bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine[6]. The pH is typically maintained between 8 and 10 to prevent racemization of the amino acid at higher pH or decomposition of the Cbz-Cl at lower pH[7].

Caption: Cbz deprotection via catalytic hydrogenolysis.

A critical field-proven insight is that this method is incompatible with sulfur-containing amino acids like methionine or cysteine, as sulfur acts as a catalyst poison for palladium.[8] It is also unsuitable for peptides containing other reducible functional groups like alkenes or alkynes, unless specialized catalysts like Lindlar's catalyst are employed.[9]

For substrates incompatible with hydrogenation, strong acidic conditions provide an alternative. The most common reagent system is hydrogen bromide in glacial acetic acid (HBr/AcOH).[8] The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond to form a stable benzyl cation and the carbamic acid, which then decarboxylates.[1] This method is significantly harsher and can lead to side reactions, but it is effective when hydrogenation is not an option.

Validated Experimental Protocols

The following protocols are standardized procedures that serve as a reliable starting point for synthesis.

Protocol for Cbz Protection of an Amino Acid

-

Materials : Amino acid, benzyl chloroformate (Cbz-Cl), 1 M Sodium Carbonate (Na₂CO₃), Diethyl ether, 1 M Hydrochloric Acid (HCl), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure :

-

Dissolve the amino acid (1.0 eq) in 1 M aqueous sodium carbonate solution (2.5 eq) in a flask and cool to 0-5 °C in an ice bath.[3] Maintaining a low temperature is crucial to minimize hydrolysis of the Cbz-Cl and potential racemization.

-

While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.[3] Vigorous stirring is necessary to ensure proper mixing in the biphasic system.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours to ensure completion.[3]

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and byproduct benzyl alcohol.[3]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will precipitate.[3]

-

Collect the solid by filtration or extract the product with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure Cbz-protected amino acid.[3]

-

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis

-

Materials : Cbz-protected peptide, Methanol or Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen source (balloon or hydrogenator), Celite.

-

Procedure :

-

Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol.[3]

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[3] The catalyst is pyrophoric and should be handled with care.

-

Secure a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenator. Purge the flask with hydrogen.

-

Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

Strategic Positioning and Orthogonality

In multi-step synthesis, the choice of protecting groups is governed by the principle of orthogonality : the ability to remove one protecting group selectively without affecting others.[10][11] This allows for precise, directed synthesis of complex molecules.

The Cbz group's unique deprotection via hydrogenolysis makes it orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups (like tBu) used in Fmoc-based solid-phase peptide synthesis (SPPS).[2][12] However, the Cbz and Boc groups are considered "quasi-orthogonal" because both can be removed by acid, although they require different acid strengths.[12][13] Strong acids like HBr/AcOH will cleave both, whereas TFA typically removes Boc while leaving Cbz intact.

Table 1: Comparative Overview of Key Amine Protecting Groups

| Feature | Cbz (Z) | Boc | Fmoc |

| Class | Benzyloxycarbonyl | tert-Butoxycarbonyl | Fluorenylmethyloxycarbonyl |

| Introduction | Benzyl chloroformate (Cbz-Cl) + Base | Boc-anhydride (Boc₂O) | Fmoc-Cl or Fmoc-OSu + Base |

| Deprotection | Primary: Catalytic Hydrogenolysis (H₂/Pd-C)Secondary: Strong Acid (HBr/AcOH) [8] | Mild to Strong Acid (TFA) [10] | Base (typically 20% Piperidine in DMF) [10] |

| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct |

| Orthogonal To | Fmoc, tBu side-chains | Fmoc | Boc, Cbz, Bn side-chains |

| Key Advantage | Mild, clean hydrogenolysis deprotection; Crystalline derivatives [7] | Acid lability is ideal for standard SPPS | Very mild basic deprotection preserves acid-sensitive functionalities |

| Key Limitation | Incompatible with sulfur-containing residues and reducible groups [8][14] | Repetitive acid exposure can degrade sensitive peptides | Base-labile byproduct can cause side reactions |

Conclusion

The benzyloxycarbonyl group is more than a historical footnote; it is a robust and reliable tool that remains highly relevant in modern organic synthesis. Its stability, the crystallinity it often imparts to intermediates, and its unique deprotection via clean catalytic hydrogenolysis guarantee its place in the synthetic chemist's arsenal, particularly in solution-phase synthesis and for the protection of specific residues in complex synthetic strategies. A thorough, mechanistically-grounded understanding of the Cbz group's properties and its relationship to other protecting groups is a hallmark of an expert peptide chemist and is indispensable for the successful development of peptide-based therapeutics and research agents.

References

-

Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: Protecting Groups for Amines – Carbamates Source: Master Organic Chemistry URL: [Link]

-

Title: Introduction to Peptide Synthesis Source: NIH National Library of Medicine URL: [Link]

-

Title: Protecting Groups: Boc, Cbz, Amine Source: StudySmarter URL: [Link]

-

Title: Bergmann azlactone peptide synthesis Source: Wikipedia URL: [Link]

-

Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Memoirs - Greek Peptide Society Source: Greek Peptide Society URL: [Link]

-

Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

-

Title: Why does my CBz-deprotection not work? Source: ResearchGate URL: [Link]

-

Title: CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST Source: NIH National Library of Medicine URL: [Link]

-

Title: Bergmann-Zervas Carbobenzoxy Method Source: Merck Index URL: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 9. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biosynth.com [biosynth.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Stereoselective Synthesis Using Oxazolidinone Auxiliaries: A Technical Guide

Introduction

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules where enantiomeric purity can dictate therapeutic efficacy and safety. Among the array of strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability.[1] Pioneered by David A. Evans, oxazolidinone auxiliaries have emerged as one of the most powerful and versatile classes of chiral auxiliaries, enabling a wide range of stereoselective transformations including alkylations, aldol reactions, and acylations.[2]

This in-depth technical guide provides a comprehensive overview of the principles and applications of stereoselective synthesis using Evans' oxazolidinone auxiliaries. Designed for researchers, scientists, and drug development professionals, this guide delves into the mechanistic underpinnings of stereocontrol, provides detailed experimental protocols for key reactions, and discusses practical considerations for the successful application of this powerful synthetic tool.

The Evans Auxiliary: Structure and the Foundation of Stereocontrol

The efficacy of Evans' oxazolidinone auxiliaries lies in their rigid, chiral structure, which effectively shields one face of a prochiral enolate, thereby directing the approach of an electrophile to the opposite, less sterically hindered face.[2] These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino acids, such as valine and phenylalanine, ensuring access to both enantiomeric forms.[3][4]

The core principle of stereocontrol is the formation of a conformationally rigid system upon enolization. The N-acyl oxazolidinone, when treated with a suitable base, forms a chelated enolate where the metal cation is coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, coupled with the steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine), creates a highly organized transition state. The substituent effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus leading to the formation of a new stereocenter with high diastereoselectivity.

Mechanism of Stereocontrol in Alkylation

The diastereoselective alkylation of N-acyl oxazolidinones is a cornerstone of this methodology. The process begins with the deprotonation of the α-carbon of the acyl group to form a Z-enolate. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate. The substituent on the chiral auxiliary directs the incoming electrophile to the face opposite to it, leading to a predictable stereochemical outcome.

Caption: Workflow for diastereoselective alkylation using an Evans auxiliary.

Synthesis of Evans Auxiliaries

The accessibility of Evans auxiliaries is a key advantage of this methodology. They are commonly synthesized from α-amino acids, which are readily available from the chiral pool.[4] The general synthetic route involves the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol, followed by cyclization to form the oxazolidinone ring.[4]

General Experimental Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol outlines the synthesis of a common Evans auxiliary from (1R,2S)-(-)-norephedrine.

-

To a solution of (1R,2S)-(-)-norephedrine (1 equivalent) in an appropriate solvent (e.g., toluene), add diethyl carbonate (1.1 equivalents) and a catalytic amount of a suitable base (e.g., sodium methoxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired oxazolidinone.

Key Asymmetric Reactions and Protocols

The versatility of Evans auxiliaries is demonstrated by their application in a wide array of stereoselective transformations.[2][5]

Diastereoselective Enolate Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of Evans auxiliaries allows for the introduction of a wide variety of alkyl groups with excellent diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone[6]

-

Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) to the reaction mixture and stir for 30 minutes to ensure complete enolate formation. [6][7]

-

Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) to the enolate solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the alkylated product.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| Benzyl Bromide | >99:1 |

| Allyl Iodide | >98:2[6] |

| Methyl Iodide | >99:1 |

Table 1: Representative diastereoselectivities in the alkylation of N-propionyl oxazolidinones.

Diastereoselective Aldol Reactions

The Evans aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products.[8][9] The reaction proceeds via a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model, to afford the syn-aldol product with high diastereoselectivity.[9][10][11][12]

The Zimmerman-Traxler Model in the Evans Aldol Reaction

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[9][10][11][12] The reaction of the Z-enolate with an aldehyde proceeds through a chair-like six-membered transition state. The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the observed syn diastereoselectivity. The chiral auxiliary on the enolate then directs the aldehyde to one of the two prochiral faces, controlling the absolute stereochemistry of the newly formed stereocenters.

Caption: The Zimmerman-Traxler model explains the high syn-selectivity.

Experimental Protocol: Evans-Saksena Aldol Reaction

-

Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous dichloromethane and cool to 0 °C.

-

Add di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents) and stir the mixture for 30 minutes.

-

Cool the reaction to -78 °C and add the aldehyde (1.2 equivalents).

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding a pH 7 buffer and methanol.

-

Concentrate the mixture and then add a 1:1 mixture of methanol and 30% hydrogen peroxide to cleave the boron-oxygen bonds.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Aldehyde | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | >99:1 |

| Benzaldehyde | >99:1 |

| Acrolein | >95:5 |

Table 2: Diastereoselectivities in the Evans aldol reaction.

Cleavage of the Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product.[2][3] Fortunately, the N-acyl oxazolidinone linkage can be cleaved under a variety of conditions to afford a range of functionalities, including carboxylic acids, alcohols, aldehydes, and amides.[8][13] Importantly, the auxiliary can often be recovered and reused, improving the overall efficiency of the synthesis.[13]

Common Cleavage Methods

-

Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) provides the corresponding carboxylic acid.[6][13] LiOOH is often preferred as it can be milder and more selective.[6][13]

-

Reduction to Alcohols: Lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the acyl group to the corresponding primary alcohol.

-

Conversion to Aldehydes: This can be achieved through a two-step process of reduction to the alcohol followed by oxidation.

-

Conversion to Amides: Direct conversion to Weinreb amides is a particularly useful transformation.[8]

Experimental Protocol: Hydrolytic Cleavage with Lithium Hydroperoxide[6]

-

Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 mixture of THF and water and cool to 0 °C.

-

Add a 30% aqueous solution of hydrogen peroxide (4 equivalents) followed by a 0.8 M aqueous solution of lithium hydroxide (2 equivalents).

-

Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with HCl and extract the carboxylic acid with an organic solvent.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Applications in Total Synthesis

The reliability and high stereoselectivity of Evans' oxazolidinone auxiliaries have made them invaluable tools in the total synthesis of complex, biologically active natural products.[5][8] For instance, in the classic total synthesis of the macrolide cytovaricin by Evans, the stereochemistry of nine stereocenters was established using oxazolidinone-based asymmetric alkylation and aldol reactions.[2]

Troubleshooting and Practical Considerations

-

Enolate Formation: The choice of base and reaction conditions is crucial for the selective formation of the Z-enolate. For lithium enolates, LDA is commonly used, while for boron enolates, dibutylboron triflate and a tertiary amine are employed.[8]

-

Diastereoselectivity: While generally high, diastereoselectivity can be influenced by the nature of the electrophile and the specific auxiliary used.

-

Auxiliary Cleavage: The choice of cleavage conditions should be tailored to the desired functional group and the stability of the product. For sensitive substrates, milder reagents should be employed.

Conclusion

Stereoselective synthesis using oxazolidinone auxiliaries represents a powerful and well-established methodology in modern organic chemistry. The high degree of stereocontrol, the predictability of the stereochemical outcome, and the ready availability of the auxiliaries have cemented their place as a go-to method for the asymmetric synthesis of complex molecules. This guide has provided a comprehensive overview of the core principles, key reactions, and practical considerations associated with this invaluable synthetic tool, empowering researchers to confidently apply this technology in their own synthetic endeavors.

References

-

Evans Aldol Reaction | Chem-Station Int. Ed. [Link]

- evans enolate alkyl

-

Chiral auxiliary - Wikipedia. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. [Link]

-

Chem252 (Lecture 1: Evans' Oxazolidinone) - YouTube. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. [Link]

-

Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. [Link]

-

The aldol reaction - Chemistry LibreTexts. [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. [Link]

-

Zimmerman-Traxler Model - OpenOChem Learn. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 13. connectsci.au [connectsci.au]

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid solubility data

<_ An In-Depth Technical Guide to the Solubility Profiling of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap with Methodical Rigor

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug's journey through formulation, absorption, and ultimate bioavailability. This guide focuses on (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon derived from serine, valuable in asymmetric synthesis. A diligent search of publicly available scientific literature reveals a conspicuous absence of comprehensive solubility data for this specific molecule.

This guide, therefore, pivots from a simple presentation of data to a more foundational and arguably more valuable objective: to provide a robust, scientifically-grounded framework for determining the solubility of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid. By treating this compound as a case study, we will equip researchers with the necessary protocols and theoretical understanding to generate their own high-quality solubility data, not only for this specific molecule but for other novel chemical entities.

Section 1: Physicochemical Characterization of the Analyte

Before embarking on solubility determination, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in solution and inform the design of our experimental protocols.

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a solid at room temperature with a melting point of 70-74 °C.[1] Its molecular structure contains a carboxylic acid group, making it an acidic compound. The acid dissociation constant (pKa) is a crucial parameter that describes the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. While the exact pKa for this molecule is not readily published, the pKa of carboxylic acids can vary significantly based on the electronic effects of neighboring functional groups.[2][3] For the purpose of experimental design, we can estimate its pKa to be in the range of 3-5, typical for many carboxylic acids. This estimation is critical as the solubility of ionizable compounds is highly dependent on pH.[4][5]

Table 1: Key Physicochemical Properties of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₅ | |

| Molecular Weight | 251.24 g/mol | |

| CAS Number | 97534-84-4 | [6] |

| Physical Form | Solid | |

| Melting Point | 70-74 °C | [1] |

| Optical Activity | [α]20/D +92° (c = 1 in chloroform) | |

| Functional Groups | Carboxylic acid, Ether, Phenyl | |

| Estimated pKa | 3-5 (for the carboxylic acid) | [2][3] |

Section 2: The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In the realm of drug discovery and development, "solubility" is not a monolithic concept. It is crucial to distinguish between two key types of measurements: thermodynamic and kinetic solubility.[7][8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, under specific conditions of temperature and pressure.[9][10] The resulting solution is in a saturated state with the undissolved solid. This is the gold-standard measurement, though it is often more time and resource-intensive to determine.[11][12]

-

Kinetic Solubility: This measurement is often employed in high-throughput screening during early drug discovery.[13] It reflects the concentration at which a compound, typically dissolved in a stock solution of an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[13] The resulting values can be influenced by the rate of addition, the concentration of the DMSO stock, and the time of observation, often leading to supersaturated solutions that are thermodynamically metastable.[7][8] While useful for rapid rank-ordering of compounds, kinetic solubility values are generally higher than thermodynamic solubility and should be interpreted with caution.[14]

Caption: Thermodynamic vs. Kinetic Solubility.

Section 3: Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

Protocol:

-